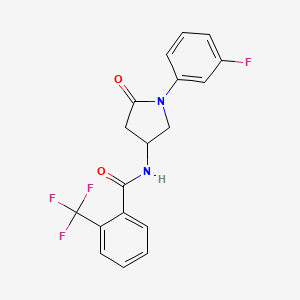

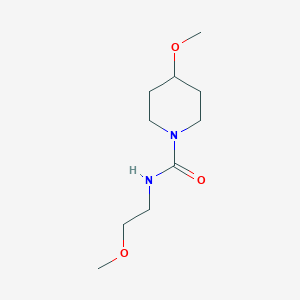

![molecular formula C7H11NO2S B2672899 Tricyclo[2.2.1.02,6]heptane-3-sulfonamide CAS No. 2413886-23-2](/img/structure/B2672899.png)

Tricyclo[2.2.1.02,6]heptane-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tricyclo[2.2.1.02,6]heptane-3-sulfonamide is a chemical compound with the IUPAC name tricyclo [2.2.1.0 (2,6)]heptane-3-sulfonamide . It has a molecular weight of 173.24 .

Molecular Structure Analysis

The InChI code for Tricyclo[2.2.1.02,6]heptane-3-sulfonamide is 1S/C7H11NO2S/c8-11(9,10)7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2,(H2,8,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

Tricyclo[2.2.1.02,6]heptane-3-sulfonamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Catalytic Cyclizations and Desymmetrization

Triflic acid is identified as an excellent catalyst for inducing 5-endo cyclization of homoallylic sulfonamides to yield pyrrolidines, demonstrating the potential of sulfonamide terminators in forming polycyclic systems efficiently (Haskins & Knight, 2002). Another study highlights the desymmetrization of meso-N-sulfonylaziridines with chiral nonracemic nucleophiles and bases, showcasing the selective synthesis of sulfonamides in high enantiomeric excess (Müller & Nury, 2001).

Gamma-Secretase Inhibition

Research into tricyclic sulfones as gamma-secretase inhibitors for potential therapeutic applications found that a wide variety of sulfonamides at specific positions on the tricycle are well tolerated, showing remarkable in vivo potency (Sasikumar et al., 2010).

Nitrochlorination and Adduct Transformations

Studies on the nitrochlorination of methyl and phenyl tricyclo[4.1.0.02,7]heptane derivatives have provided insights into the addition of NO2Cl and the effective chlorination by nitryl chloride, leading to the formation of diastereoisomeric syn- and anti-bicyclo[3.1.1]hept-yl phenyl sulfones (Vasin et al., 2008). Additionally, the synthesis of tricyclic sulfonamides via N-tosylaziridinyllithiums in a flow microreactor system demonstrated the utility of these reactions at lower temperatures compared to traditional batch reactors, highlighting the potential for efficient synthesis of complex sulfonamide structures (Takizawa, Nagaki, & Yoshida, 2012).

Safety And Hazards

The safety information available indicates that Tricyclo[2.2.1.02,6]heptane-3-sulfonamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

tricyclo[2.2.1.02,6]heptane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c8-11(9,10)7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKXFZIACQPADT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C1C3C2S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricyclo[2.2.1.02,6]heptane-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

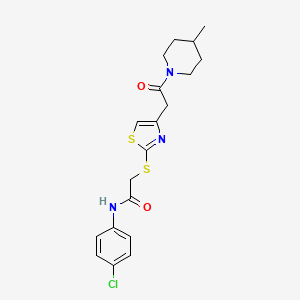

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672816.png)

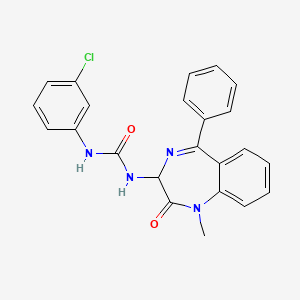

![Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2672817.png)

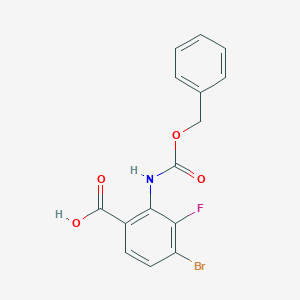

![8-(azepan-1-yl)-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2672829.png)

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2672832.png)

![7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2672833.png)

![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2672834.png)

![Methyl 3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2672835.png)

![1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one](/img/structure/B2672837.png)